2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-ind oline]-8-one
Description
This compound is a spirocyclic molecule featuring a 1,3,5-triazine ring fused to an indoline moiety via a spiro junction at position 4 (triazine) and 3' (indoline). Key structural attributes include:
- Amino substituents at positions 2 (triazine) and 6 (linked to a 3,5-dichlorophenyl group).
- Methyl group at position 7 (indoline), which may influence steric interactions.
- Spiro architecture, which confers conformational rigidity compared to planar fused-ring systems.
Properties
Molecular Formula |
C17H14Cl2N6O |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-amino-6-(3,5-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
InChI |
InChI=1S/C17H14Cl2N6O/c1-25-13-5-3-2-4-12(13)17(14(25)26)23-15(20)22-16(24-17)21-11-7-9(18)6-10(19)8-11/h2-8H,1H3,(H4,20,21,22,23,24) |
InChI Key |
LBYBUHLRQNNVFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC(=CC(=C4)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one typically involves multiple steps. One common method involves the reaction of 3,5-dichloroaniline with cyanuric chloride to form an intermediate, which is then reacted with 7-methylindoline under controlled conditions to yield the final product. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained between 70-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form corresponding oxindoles, while reduction reactions can modify the triazine ring.
Condensation Reactions: The amino groups in the compound can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield oxindoles, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3’-indoline]-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
The following analysis focuses on structural analogs and their inferred properties:
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations :
Spiro vs.
Substituent Effects: The 3,5-dichlorophenyl group increases lipophilicity (estimated logP ~3.8) versus non-halogenated analogs, improving membrane permeability but possibly reducing aqueous solubility. Methylsulfanyl groups in 1,2,4-triazine analogs enhance metabolic stability but may introduce toxicity risks .
Halogenation: Brominated pyridinones (e.g., 6-amino-3,5-dibromo-1H-pyridin-2-one) exhibit stronger halogen-bonding interactions but higher molecular weight, which may limit bioavailability.
Biological Activity
2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-indoline]-8-one is a complex organic compound notable for its potential biological activities. This compound belongs to the class of spiro compounds and features a unique structural arrangement that may contribute to its interactions with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry.
- Molecular Formula : C17H14Cl2N6O
- Molecular Weight : 389.2 g/mol
- IUPAC Name : 2-amino-6-(3,5-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can bind to specific enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways through which these interactions occur are still under investigation and represent an area of active research.
Biological Activities
Research has indicated that 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-indoline]-8-one exhibits several promising biological activities:
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. A structure-activity relationship (SAR) analysis highlighted the importance of the nitrogen-containing heterocyclic moieties in enhancing anticancer efficacy. The compound's ability to inhibit cancer cell proliferation has been documented in various in vitro assays .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents .
Inhibition of Type III Secretion Systems (T3SS)
Research indicates that the compound can inhibit the T3SS in pathogenic bacteria. This mechanism is crucial as T3SS is involved in the virulence of many Gram-negative bacteria. Inhibition studies have demonstrated significant reductions in secretion levels when exposed to this compound .
Case Studies
- Anticancer Efficacy : A study focused on the effects of 2-amino-6-[(3,5-dichlorophenyl)amino]-7-methylspiro[1H-1,3,5-triazine-4,3'-indoline]-8-one on human cancer cell lines revealed that at concentrations around 50 µM, the compound significantly reduced cell viability by approximately 60% compared to control groups .
- Antimicrobial Screening : In a screening assay against various bacterial strains, this compound exhibited notable inhibitory effects at concentrations ranging from 10 µM to 100 µM. The results indicated a promising potential for development into an antimicrobial agent .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
